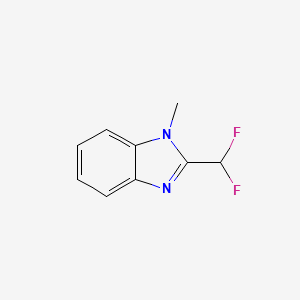

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advancements, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Synthesis Analysis

The synthesis of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” involves difluoromethylation processes . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” has been studied using various techniques . The geometries of neutral DFMO (2-(difluoromethyl)ornithine), its protonated cations, as well as corresponding hydrate and solvate (2-(difluoromethyl)ornithine hydrochloride hydrate) in the ground singlet state have been completely optimized .Chemical Reactions Analysis

The chemical reactions involving “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole” have been studied . An efficient and general strategy for the construction of 2-fluoroindoles has been reported, which involves a wide variety of 2-fluoroindoles accessed with high efficiency and chemoselectivity .Wissenschaftliche Forschungsanwendungen

Late-Stage Difluoromethylation Reactions

Difluoromethylation is a powerful tool in synthetic chemistry. Researchers have explored X–CF₂H bond formation, where X represents carbon (sp), carbon (sp²), carbon (sp³), oxygen, nitrogen, or sulfur. Metal-based methods have emerged for transferring CF₂H to carbon (sp²) sites, both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp²)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements have allowed site-selective installation of CF₂H onto large biomolecules like proteins .

Photocatalytic Difluoromethylation

Photocatalysis has gained attention for difluoromethylation reactions. For instance, the regioselectivity of difluoromethylation of coumarin derivatives depends on the stability of the benzyl radical formed as an intermediate. Researchers have explored radical generation from difluoroacetic anhydride under Ru-photocatalysis, leading to the formation of difluoromethyl radicals (CF₂H) and their subsequent reactions with various substrates .

Pharmaceutical Relevance

The difluoromethyl group can enhance the properties of drug molecules. Researchers have investigated its impact on pharmacokinetics, metabolic stability, and binding affinity. Computational studies, including molecular docking and density functional theory (DFT), have shed light on the interactions between 4-difluoromethyl quinoxalin derivatives and their biological targets .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells . It is particularly active in tumor cells, making it a potential target for antineoplastic therapy .

Mode of Action

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound interferes with the production of polyamines. The effects of this compound on growth are usually cytostatic and can be reversed by micromolar concentrations of polyamines in the cellular environment .

Biochemical Pathways

The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole affects the polyamine biosynthesis pathway . This results in decreased transcription of the growth-related c-myc and c-fos genes . The reduction in polyamine levels can have downstream effects on cell growth and differentiation .

Pharmacokinetics

Similar compounds like eflornithine have been shown to have good bioavailability when administered intravenously

Result of Action

The inhibition of ornithine decarboxylase by 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole leads to a decrease in the levels of polyamines. This can result in cytostatic effects, slowing the growth of cells, particularly tumor cells . The compound’s effects can be reversed by the presence of polyamines in the cellular environment .

Action Environment

The action of 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole can be influenced by various environmental factors. For instance, the presence of polyamines in the cellular environment can reverse the compound’s cytostatic effects . Additionally, the efficacy and stability of the compound could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c1-13-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGGNLKUNISIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate](/img/structure/B574446.png)

![Glycine, N-[[[(1,1-dimethylethoxy)carbonyl]amino]carbonyl]- (9CI)](/img/no-structure.png)

![(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B574456.png)